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molecular formula C12H12F6O3 B8379257 2-(4-Dimethoxymethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

2-(4-Dimethoxymethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No. B8379257
M. Wt: 318.21 g/mol
InChI Key: JPEZGXXKMDIUHV-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

2-(4-Dimethoxymethyl-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol (350 mg, 1.1 mmol) was dissolved in DCM (5 ml). A 50% aqueous TFA (5 ml) was added and the solution was allowed to stir for 2h. The solvent was removed under vacuum, and the reaction mixture was partitioned between ethyl acetate and a 1M sodium carbonate solution. The organic layer was washed with carbonate two additional times, and then it was washed with brine. It was dried over MgSO4, and the solvent was removed to yield the title product (300 mg (100%), 1.1 mmol) as a white solid. 1H NMR (DMSO-d6) δ=10.1 (s, 1H), 9.05 (s, 1H), 8.12 (d, J=8.5 Hz, 2H), 7.96 (d, J=8.2 Hz, 2H).
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:19])([C:15]([F:18])([F:17])[F:16])[C:11]([F:14])([F:13])[F:12])=[CH:6][CH:5]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:12][C:11]([F:13])([F:14])[C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH:3]=[O:2])=[CH:5][CH:6]=1)([OH:19])[C:15]([F:16])([F:18])[F:17]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned between ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with carbonate two additional times
WASH
Type
WASH
Details
it was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.1 mmol
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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